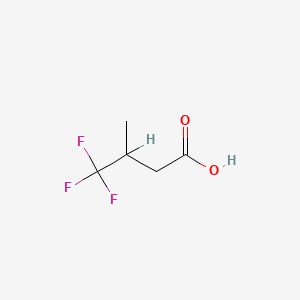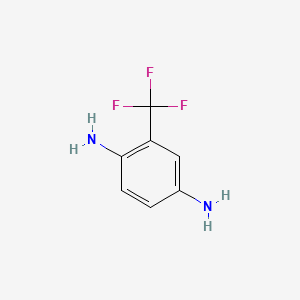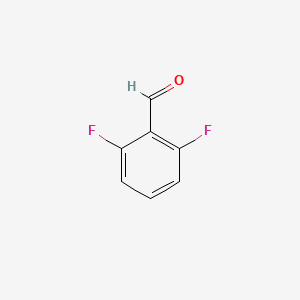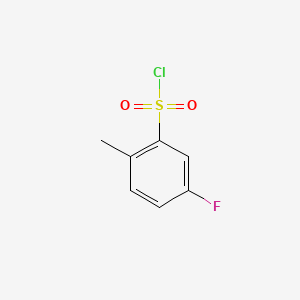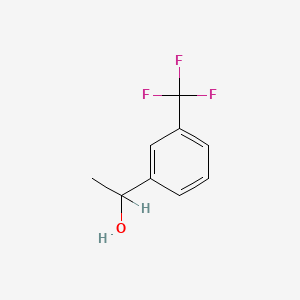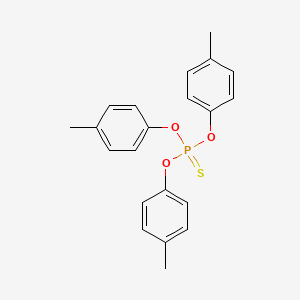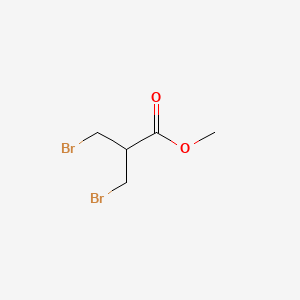
3-ブロモ-2-(ブロモメチル)プロピオン酸メチル
概要
説明
“PMID27977313-Compound-46” is a small molecular compound known for its inhibitory effects on cytoplasmic thioredoxin reductase. This enzyme plays a crucial role in cellular redox homeostasis and is involved in various biological processes, including cell proliferation and apoptosis .
科学的研究の応用
“PMID27977313-Compound-46”は、科学研究において幅広い用途があります。
化学: 反応機構を研究し、新しい合成方法を開発するために、有機合成における試薬として使用されます。
生物学: 細胞のレドックス状態を調節する役割と、細胞シグナル伝達経路への影響について調査されています。
医学: がんなど、酸化ストレスや異常な細胞増殖が関与する疾患の潜在的な治療薬として探索されています。
産業: 特定のレドックス特性を持つ新素材の開発に利用されます。
Safety and Hazards
“Methyl 3-bromo-2-(bromomethyl)propionate” is classified as harmful if swallowed, in contact with skin, or inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
作用機序
“PMID27977313-Compound-46”の作用機序は、細胞質チオレドキシンレダクターゼとの相互作用を含みます。この酵素を阻害することにより、この化合物は細胞内のレドックスバランスを乱し、次のような結果になります。
細胞増殖の阻害: 活性酸素種の蓄積による。
アポトーシスの誘導: アポトーシスのシグナル伝達経路の活性化による。
転写活性の調節: 細胞の生存と死に関与する遺伝子の発現に影響を与えます.
6. 類似化合物の比較
“PMID27977313-Compound-46”は、次のような他のチオレドキシンレダクターゼ阻害剤と比較することができます。
化合物A: より高い効力を有しますが、選択性が低いことで知られています。
化合物B: 同様の阻害効果を示しますが、薬物動態特性が異なります。
化合物C: より広いスペクトルの活性を示しますが、毒性が強くなっています。
ユニークさ: “PMID27977313-Compound-46”は、効力、選択性、安全性のバランスのとれたプロファイルで際立っており、さらなる開発と研究のための有望な候補となっています。
類似化合物:
- 化合物A
- 化合物B
- 化合物C
生化学分析
Biochemical Properties
Methyl 3-bromo-2-(bromomethyl)propionate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through nucleophilic substitution reactions . The compound’s bromomethyl group is highly reactive, making it an excellent substrate for enzymes involved in halogenation and dehalogenation processes.
Cellular Effects
Methyl 3-bromo-2-(bromomethyl)propionate affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins can lead to changes in the activity of key enzymes, impacting metabolic pathways and energy production.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-bromo-2-(bromomethyl)propionate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming covalent bonds with their active sites . This interaction can lead to changes in gene expression, affecting the synthesis of proteins involved in critical cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-bromo-2-(bromomethyl)propionate change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term exposure to the compound can result in alterations in cellular function, including changes in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of Methyl 3-bromo-2-(bromomethyl)propionate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects are observed, where a specific dosage level triggers significant changes in cellular processes.
Metabolic Pathways
Methyl 3-bromo-2-(bromomethyl)propionate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation . The compound can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
Within cells and tissues, Methyl 3-bromo-2-(bromomethyl)propionate is transported and distributed through interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its bioavailability and activity.
Subcellular Localization
The subcellular localization of Methyl 3-bromo-2-(bromomethyl)propionate is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function and activity.
準備方法
合成経路と反応条件: “PMID27977313-Compound-46”の合成には、容易に入手可能な出発物質から始まる複数の手順が含まれます。主な手順は次のとおりです。
ステップ1: 縮合反応による中間体の生成。
ステップ2: 酸性条件下での中間体の環化。
ステップ3: クロマトグラフィー技術による最終的な精製。
工業的生産方法: 工業的な設定では、高収率と純度を確保するために最適化された反応条件を使用して、“PMID27977313-Compound-46”の生産が拡大されます。これには次のようなものが含まれます。
大規模反応器: 縮合および環化ステップ用。
自動精製システム: 精製プロセスを合理化するため。
化学反応の分析
反応の種類: “PMID27977313-Compound-46”は、次のようなさまざまな化学反応を起こします。
酸化: 酸化剤の存在下で、酸化誘導体を生成します。
還元: 異なる還元種を生成するために還元できます。
置換: 求核置換反応に参加し、置換誘導体を生成します。
一般的な試薬と条件:
酸化: 酸性条件下での過酸化水素または過マンガン酸カリウム。
還元: 無水溶媒中の水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。
置換: 塩基の存在下でのハロアルカンまたはアシルクロリド。
主要な生成物:
類似化合物との比較
- Compound A
- Compound B
- Compound C
特性
IUPAC Name |
methyl 3-bromo-2-(bromomethyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O2/c1-9-5(8)4(2-6)3-7/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXVPPOARMSYGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176810 | |
| Record name | Methyl 3-bromo-2-(bromomethyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22262-60-8 | |
| Record name | Methyl 3-bromo-2-(bromomethyl)propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22262-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-2-(bromomethyl)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022262608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-bromo-2-(bromomethyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 3-bromo-2-(bromomethyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


